Product packaging for 2-Methyl-5-[(methylamino)methyl]pyridine(Cat. No.:CAS No. 120740-02-5)

2-Methyl-5-[(methylamino)methyl]pyridine

Cat. No.: B056905
CAS No.: 120740-02-5
M. Wt: 136.19 g/mol
InChI Key: CDELADZXJDHPDV-UHFFFAOYSA-N
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Description

2-Methyl-5-[(methylamino)methyl]pyridine is a chemical compound of interest in organic synthesis and pharmaceutical research. This substituted pyridine features both a methylamino methyl side chain and an additional methyl group on the pyridine ring, making it a versatile intermediate or building block for the synthesis of more complex molecules. Its structure is analogous to other N-methylaminomethylpyridine isomers, which are known for their utility in research and development applications . As a potential ligand or precursor in metal complex formation and catalysis, this compound can be used in the development of novel catalytic systems. In medicinal chemistry research, derivatives of similar aminomethylpyridines are often explored for their biological activities and are used in the design and synthesis of candidate drug molecules. The compound's molecular formula is C8H12N2, with a molecular weight of 136.19 g/mol. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use. While specific hazard codes for this exact isomer are not available in the search results, analogous compounds carry warnings; for example, (2-Methylaminomethyl)pyridine is classified with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H319 (Causes serious eye irritation) . Appropriate precautions, including the use of personal protective equipment, should be taken when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B056905 2-Methyl-5-[(methylamino)methyl]pyridine CAS No. 120740-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(6-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-3-4-8(5-9-2)6-10-7/h3-4,6,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDELADZXJDHPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 2-Methyl-5-[(methylamino)methyl]pyridine and Precursors

The synthesis of 2,5-disubstituted pyridines, such as this compound, involves intricate multi-step processes. Researchers have developed various routes starting from functionalized pyridine (B92270) precursors, each with distinct advantages and challenges.

A prominent synthetic pathway to access the 2,5-substituted pyridine core originates from pyridine N-oxides. Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic reagents than their parent pyridines, making them versatile intermediates. semanticscholar.org A common precursor for compounds related to this compound is 2-amino-5-methylpyridine, which can be synthesized from 3-methyl-pyridine-1-oxide. google.comnih.gov

The process is characterized by two main steps:

Formation of an Ammonium (B1175870) Salt : 3-methyl-pyridine-1-oxide is reacted with a trialkylamine, such as trimethylamine, and an electrophilic compound. google.comnih.gov Electrophiles like thionyl chloride or phosgene (B1210022) are used to activate the N-oxide. google.comgoogle.com This reaction forms a trialkyl-(5-methyl-pyridin-2-yl)-ammonium salt intermediate. google.comgoogle.com The reaction is typically conducted in a solvent like methylene (B1212753) chloride at low temperatures (e.g., -10°C to 0°C). google.comgoogle.com

Reaction with Hydrogen Bromide : The intermediate ammonium salt is then treated with a strong acid, typically a 48% hydrogen bromide solution, at high temperatures, ranging from 150°C to 300°C. google.comnih.govgoogle.com This step cleaves the trialkylamine group and results in the formation of 2-amino-5-methylpyridine. google.com

Subsequent functionalization of the amino group and modification of the methyl group would be required to arrive at the final this compound structure.

Sequential alkylation and dealkylation reactions provide an alternative approach to synthesizing functionalized pyridines. This strategy involves the introduction of an alkylamino group and its subsequent modification.

For instance, a known method to produce 2-amino-5-methyl-pyridine involves the dealkylation of 2-alkylamino-5-methyl-pyridine using hydrogen bromide or hydrogen iodide. google.com This suggests a pathway where a pyridine ring is first functionalized with a dialkylamino group, which is then selectively dealkylated.

Alkylation : A suitable pyridine precursor is reacted with an alkylating agent to introduce a desired alkyl group. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) can be reacted with an aqueous solution of methylamine (B109427) to directly synthesize 2-chloro-5-(methylaminomethyl)pyridine, a closely related structure.

Dealkylation : In cases where a protecting or directing alkyl group is used on the nitrogen atom, a subsequent dealkylation step is necessary. N-dealkylation can be achieved through various chemical methods, often involving reagents that facilitate the cleavage of the N-alkyl bond. mdpi.com For example, 2-dimethylamino-5-methyl-pyridine can be heated with 48% hydrobromic acid to yield 2-amino-5-methylpyridine. google.com

This sequential approach allows for the controlled introduction and modification of substituents on the pyridine ring and its side chains.

Different synthetic routes to the 2,5-disubstituted pyridine core offer trade-offs in terms of reaction conditions, scalability, and efficiency. A comparison of the primary methods highlights these differences.

FeatureMulti-Step Synthesis from Pyridine N-OxidesSequential Alkylation-Dealkylation
Starting Material 3-Methyl-pyridine-1-oxide google.comnih.govHalopyridines or other functionalized pyridines google.com
Key Intermediates Trialkyl-(5-methyl-pyridin-2-yl)-ammonium salt google.comgoogle.com2-Dialkylamino-5-methyl-pyridines google.com
Reaction Conditions Often involves very high temperatures (150-300°C) and strong acids (HBr). google.comnih.govCan vary from moderate to harsh depending on the specific alkylation and dealkylation methods used. google.com
Advantages Utilizes the enhanced reactivity of N-oxides for regioselective functionalization at the C2 position. semanticscholar.orgOffers flexibility in introducing various alkyl groups and can sometimes be more direct.
Challenges Requires harsh conditions for the final dealkylation/rearrangement step, which may limit functional group tolerance. google.comMay require protecting group strategies and the dealkylation step can sometimes lack selectivity. mdpi.com

This table provides an interactive comparison of the two major synthetic pathways discussed.

Modern synthetic chemistry is increasingly adopting new technologies to improve reaction efficiency, reduce environmental impact, and access novel chemical spaces.

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of heterocyclic compounds like pyridines. nih.govmdpi.com Compared to conventional heating, microwave-assisted synthesis often leads to shorter reaction times, higher yields, and improved purity of the products. nih.govnih.gov For example, one-pot, multi-component reactions to form functionalized pyridines have been successfully performed under microwave irradiation, demonstrating its utility in constructing complex heterocyclic systems efficiently. nih.govmdpi.com

Electrochemical Synthesis : Electrochemical methods offer a green alternative to traditional chemical oxidations and reductions. While not a direct synthesis of the target compound, the electrochemical oxidation of 2,5-dimethylpyrazine (B89654) to 2-methyl-5-pyrazinoic acid on a nickel oxide-hydroxide anode demonstrates the potential of this technology for the selective functionalization of methyl groups on similar heterocyclic rings. epo.org This approach avoids the use of stoichiometric heavy-metal oxidants, which are common in classical methods. epo.org

Flow Chemistry : Continuous flow synthesis is another emerging technique that provides enhanced safety, scalability, and control over reaction parameters. The synthesis of 2-methylpyridines via α-methylation of pyridines has been demonstrated in a continuous flow setup, offering a greener and more efficient alternative to conventional batch reactions. mdpi.comresearchgate.net

Functionalization Reactions of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic nature dictates its reactivity, particularly in substitution reactions.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq The nitrogen atom's electron-withdrawing inductive effect reduces the electron density of the ring carbons. uoanbar.edu.iqyoutube.com Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iq

When electrophilic substitution does occur, it preferentially takes place at the C-3 or C-5 position. youtube.com Attack at the C-2, C-4, or C-6 positions leads to resonance-stabilized intermediates where one of the resonance structures places the positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. uoanbar.edu.iqyoutube.com In contrast, attack at C-3 yields intermediates where the positive charge is delocalized over the carbon atoms only, resulting in a more stable transition state. youtube.com

For this compound, the directing effects of the existing substituents must be considered:

2-Methyl group : This is an electron-donating group that activates the ring and directs incoming electrophiles to the ortho and para positions (C-3 and C-6).

5-[(Methylamino)methyl] group : The directing influence of this group is more complex and depends on the reaction conditions. The nitrogen in the side chain can be protonated in acidic media, becoming an electron-withdrawing, meta-directing group.

The interplay of these electronic effects determines the regioselectivity of further electrophilic substitution on the this compound ring.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the pyridine ring or the alkyl substituents, depending on the reagents and reaction conditions employed.

Oxidation: The pyridine ring is relatively resistant to oxidation. However, the alkyl side chains can be oxidized. The methyl group at the C2 position can be oxidized to a carboxylic acid, picolinic acid, using strong oxidizing agents like potassium permanganate. wikipedia.org The methylaminomethyl group at the C5 position is also susceptible to oxidation. For instance, vapor phase oxidation of related structures like 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has been shown to result in the oxidation of the alkyl groups. ect-journal.kzresearchgate.net In the case of this compound, oxidation could potentially lead to the formation of the corresponding N-formyl derivative or, under harsher conditions, cleavage of the C-N bond.

Oxidizing AgentPotential Product(s)Comments
Potassium Permanganate (KMnO₄)6-(Methylaminomethyl)picolinic acidPreferential oxidation of the C2-methyl group. wikipedia.org
Vanadium Oxide (V₂O₅) CatalystN-((6-methylpyridin-3-yl)methyl)formamideSelective oxidation of the secondary amine.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation over platinum oxide, Raney nickel, or copper-chromium oxide is a common method for this transformation. clockss.org Another approach involves the use of samarium diiodide in the presence of water, which has been shown to rapidly reduce pyridine and its derivatives to piperidines at room temperature. clockss.org This method offers a milder alternative to traditional catalytic hydrogenation.

Reducing Agent/MethodProductComments
Catalytic Hydrogenation (PtO₂, H₂)2-Methyl-5-[(methylamino)methyl]piperidineComplete saturation of the pyridine ring. clockss.org
Samarium Diiodide (SmI₂)/H₂O2-Methyl-5-[(methylamino)methyl]piperidineMild and rapid reduction at room temperature. clockss.org

Nucleophilic Amination and Derivatization

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a key pathway for introducing amino functionalities. While direct amination of the pyridine ring in this compound is not well-documented, related transformations on other pyridine derivatives provide insight into potential methodologies. For SNAr to occur, a good leaving group (e.g., a halide) and often an electron-withdrawing group to activate the ring are necessary. researchgate.net

In a hypothetical scenario where a suitable leaving group is present on the pyridine ring of a precursor to this compound, nucleophilic amination could be achieved. For instance, the reaction of a chloropyridine derivative with an amine in the presence of a base is a common strategy. researchgate.net The reactivity of different positions on the pyridine ring towards nucleophilic attack is generally C2 > C4 > C3.

ReagentSubstrate PrerequisitePotential Product
Alkylamine/ArylamineHalogen at C6-position6-Amino-2-methyl-5-[(methylamino)methyl]pyridine
Sodium Amide (NaNH₂)Unsubstituted pyridine ringCan lead to a mixture of amino-substituted pyridines

Derivatization of the Methylamino Group

The secondary amine of the methylamino group in this compound is a versatile functional handle for a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with modified properties.

Acylation: The methylamino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for introducing a wide array of substituents.

Alkylation: N-alkylation of the secondary amine can be achieved using alkyl halides. This reaction can be used to introduce further alkyl groups, potentially leading to the formation of a tertiary amine. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective method for introducing alkyl groups. mdpi.com

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides a straightforward route to the synthesis of N,N'-disubstituted ureas and thioureas, respectively. These derivatives are of interest in various fields of chemistry.

Reagent ClassSpecific Reagent ExampleProduct Class
Acylating AgentsAcetyl ChlorideN-((6-methylpyridin-3-yl)methyl)-N-methylacetamide
Alkylating AgentsMethyl IodideN,N-dimethyl-1-(6-methylpyridin-3-yl)methanamine
IsocyanatesPhenyl Isocyanate1-((6-methylpyridin-3-yl)methyl)-1-methyl-3-phenylurea
IsothiocyanatesAllyl Isothiocyanate1-allyl-3-((6-methylpyridin-3-yl)methyl)-3-methylthiourea

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Applications

Specific FTIR data for 2-Methyl-5-[(methylamino)methyl]pyridine, including characteristic absorption bands for its functional groups (pyridine ring, methyl group, and methylamino-methyl side chain), are not available in the public domain.

Detailed FT-Raman spectroscopic data, which would complement FTIR analysis by providing information on the vibrational modes of the molecule, has not been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

The ¹H NMR spectrum, which would confirm the presence and connectivity of the different proton environments in this compound, is not publicly available.

The ¹³C NMR spectrum, essential for identifying the number and chemical environment of the carbon atoms in the molecule, has not been documented for this compound.

X-ray Diffraction (XRD) Analysis for Crystal and Molecular Structures

There are no published X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry in the solid state is unavailable.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by the molecule induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated systems and chromophores present.

The primary chromophore in this compound is the pyridine (B92270) ring. This aromatic heterocycle exhibits characteristic electronic transitions. Typically, pyridine displays two main absorption bands in the UV region. The first, a strong intensity band around 200-210 nm, is attributed to a π→π* transition. A second, weaker band, appearing around 250-270 nm, is also due to a π→π* transition, while the very weak n→π* transition, involving the non-bonding electrons of the nitrogen atom, is often submerged by the more intense π→π* bands.

The substituents on the pyridine ring—the methyl group at position 2 and the (methylamino)methyl group at position 5—act as auxochromes. These groups modify the absorption characteristics of the pyridine chromophore. Alkyl groups typically cause a small red shift (bathochromic shift) and an increase in absorption intensity (hyperchromic effect) of the π→π* transition bands. The electronic transitions observed in the UV-Vis spectrum of pyridine derivatives are primarily localized within the π-system of the pyridine ring. nih.gov

Table 1: Typical UV-Vis Absorption Maxima for Pyridine and Related Compounds in a Non-polar Solvent.
Compoundλmax (nm) (π→π* transition)λmax (nm) (n→π* transition)
Pyridine~251~270
2-Methylpyridine~262Not typically resolved
2-Amino-5-methylpyridine~288Not typically resolved

Advanced Spectroscopic Techniques for Comprehensive Characterization

Mass Spectrometry (LC-MS) for Molecular Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of pyridine derivatives, offering high sensitivity and selectivity for both qualitative and quantitative purposes. nih.gov For this compound, LC-MS serves as a definitive method for confirming its molecular weight and providing insights into its structure through fragmentation analysis.

In a typical LC-MS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated, primarily at the pyridine nitrogen or the secondary amine nitrogen, to form a pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₁₂N₂, the calculated monoisotopic mass is 136.10 Da. Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 137.11. The detection of this ion provides strong evidence for the presence of the compound.

Further structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Based on the structure of this compound, several key fragmentation pathways can be predicted:

Benzylic Cleavage: The most probable fragmentation would be the cleavage of the C-C bond between the pyridine ring and the methylene (B1212753) bridge. This is a stable benzylic-type position, leading to the formation of a resonance-stabilized 2-methyl-5-methylenepyridinium ion.

C-N Bond Cleavage: Cleavage of the bond between the methylene carbon and the methylamino nitrogen is another likely pathway.

Loss of Small Molecules: Fragmentation of the pyridine ring itself, often involving the loss of neutral molecules like hydrogen cyanide (HCN), can also occur under higher energy conditions.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([C₈H₁₂N₂H]⁺, m/z 137.11).
Predicted Fragment Ion (m/z)Proposed Structure/Loss
106.07Loss of methylamine (B109427) (CH₅N) from the side chain
93.06Cleavage of the C-N bond in the side chain, resulting in a [C₆H₇N-CH₂]⁺ fragment
44.05Formation of the [CH₃NHCH₂]⁺ fragment

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the premier methods for assessing the purity of pharmaceutical intermediates and active compounds, including substituted pyridines. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. sielc.comnih.gov This approach utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

A typical purity assessment would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to ensure efficient separation of the main compound from any potential impurities. The mobile phase usually consists of an aqueous component (often water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) and an organic modifier (such as acetonitrile (B52724) or methanol). sielc.comnih.gov

The purity is determined by analyzing the resulting chromatogram. The analyte of interest should appear as a single, sharp, and symmetrical peak. The purity is calculated based on the area of this main peak relative to the total area of all peaks detected at a specific UV wavelength, commonly expressed as "area percent." UPLC systems, utilizing smaller particle size columns (sub-2 µm), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. sielc.com

Table 3: Typical RP-HPLC/UPLC Parameters for Purity Analysis.
ParameterTypical Condition
ColumnReversed-Phase C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid
Elution ModeGradient (e.g., 5% B to 95% B over 10-20 minutes)
Flow Rate0.2 - 1.0 mL/min
Column Temperature25 - 40 °C
DetectionUV Absorbance at ~260 nm

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. It is frequently used to investigate the electronic structure and geometry of organic molecules.

Geometrical optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For a flexible molecule like 2-Methyl-5-[(methylamino)methyl]pyridine, this process would involve exploring various possible conformations. These conformations arise from the rotation around single bonds, particularly the C-C and C-N bonds of the [(methylamino)methyl] substituent.

Researchers would typically employ a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform these calculations. The goal is to identify the global minimum on the potential energy surface, which corresponds to the most stable conformer of the molecule. The optimized geometry provides key structural parameters. For analogous molecules, studies have reported detailed bond lengths and angles. For instance, in related aminopyridines, the C-N bond lengths within the pyridine (B92270) ring are typically found to be around 1.34 Å. researchgate.net

A full conformational analysis would map the energy changes associated with the rotation around key dihedral angles, identifying energy barriers between different stable conformations. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

(Specific bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound are not available in the searched literature.)

Following geometrical optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. For example, in similar pyridine derivatives, C-H stretching vibrations of the methyl group are typically observed in the 2900-3000 cm⁻¹ range. researchgate.net Pyridine ring stretching vibrations are well-characterized and appear in the 1400-1600 cm⁻¹ region. The N-H stretching vibration of the methylamino group would be expected around 3300-3500 cm⁻¹.

A detailed assignment is often supported by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode. nih.gov

(A data table of calculated and experimental vibrational frequencies with their corresponding assignments for this compound cannot be provided due to the lack of specific studies.)

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com For similar aromatic amines, the HOMO is often localized on the pyridine ring and the amino group, while the LUMO is distributed over the aromatic system. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict reactive sites. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For pyridine derivatives, the nitrogen atom of the ring typically represents a region of high negative potential.

(Specific HOMO-LUMO energy values, the energy gap, and MEP analysis results for this compound are not available.)

Quantum Chemical Calculations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals.

(Quantitative data on stabilization energies from NBO analysis for this compound is not available in the literature.)

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key parameter for understanding a molecule's response to electromagnetic radiation and its non-linear optical (NLO) properties. DFT calculations are a reliable method for predicting both the dipole moment and the polarizability tensor of molecules. researchgate.net

(Calculated values for the total dipole moment and mean polarizability of this compound are not available.)

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a key indicator of a molecule's nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties.

For pyridine derivatives, DFT calculations have been successfully employed to determine first-order hyperpolarizability. For instance, a computational study on 2-Amino-5-Methyl Pyridine, a structurally related compound, utilized the B3LYP functional with a 6-311++G(d,p) basis set to compute its NLO properties. researchgate.net Such calculations provide a quantitative measure of the molecule's response to an applied electric field, indicating its potential for use in NLO materials. The computed values for polarizability (α) and the first-order hyperpolarizability (β) from such studies are critical in screening candidate molecules for NLO applications. researchgate.net

Table 1: Representative Computational Parameters for NLO Property Calculation of a Pyridine Derivative

ParameterMethod/Basis SetSignificance
Geometry OptimizationDFT/B3LYP/6-311++G(d,p)Determines the lowest energy structure for accurate property calculation.
Dipole Moment (μ)Calculated from optimized geometryIndicates the charge distribution and polarity of the molecule.
Polarizability (α)Calculated using DFTMeasures the linear response of the electron cloud to an electric field.
First-Order Hyperpolarizability (β)Calculated using DFTQuantifies the second-order nonlinear optical response.

Note: The data in this table is illustrative of the computational approach used for similar pyridine derivatives, as specific values for this compound were not available in the searched literature.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are indispensable tools for understanding the interactions of molecules with biological systems and for predicting their behavior in various environments.

Molecular Docking for Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand the binding mode of a ligand to its protein target.

In a study involving 2-Amino-5-Methyl Pyridine, molecular docking was performed to analyze its binding interaction with protein receptors. The study reported a binding energy of -3.32 kcal/mol, indicating a favorable interaction. researchgate.net This type of analysis helps in identifying key amino acid residues involved in the binding and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions.

Another investigation on a different pyridine derivative, 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate, employed molecular docking to explore its potential as a carbonic anhydrase I inhibitor. mdpi.com The docking results showed good binding affinities and the formation of a stable complex with the active residues of the enzyme. mdpi.com These examples highlight the utility of molecular docking in assessing the therapeutic potential of pyridine compounds by elucidating their binding interactions at a molecular level.

Table 2: Illustrative Molecular Docking Results for a Pyridine Derivative

LigandTarget ProteinBinding Energy (kcal/mol)Key Interactions
2-Amino-5-Methyl PyridineGeneric Protein Receptor-3.32Not specified in the source
4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylateCarbonic Anhydrase I-6.93 (re-docked original ligand)Hydrogen bonding, π-stacking

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing a detailed, step-by-step understanding of chemical transformations.

A combined experimental and computational study on the reaction of CO2 with aluminum alkyl complexes ligated by 2-(methylamino)pyridine (B147262), a molecule with a very similar core structure to the subject of this article, offers significant mechanistic insights. nih.gov The study proposed and computationally explored three different reaction pathways for CO2 insertion. The computational evidence suggested a dominant pathway involving the dissociation of the hemilabile pyridine arm from the aluminum center, followed by the cooperative activation of CO2 by the resulting Lewis pair to form a cyclic carbamate. nih.gov This work demonstrates how computational modeling can differentiate between plausible reaction mechanisms and identify the most energetically favorable pathway.

In a separate study, a plausible mechanism for the formation of 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate was proposed. mdpi.com The mechanism involves a nucleophilic attack by a hydroxide (B78521) ion, leading to a carbon-carbon bond cleavage and subsequent reaction to form the final product. mdpi.com While not directly involving this compound, these examples showcase the capability of computational modeling to provide deep mechanistic understanding of reactions involving pyridine-containing molecules.

Mechanistic Studies of Chemical Reactions

Investigation of Reaction Kinetics and Rate Laws

A thorough review of scientific databases reveals a lack of specific studies on the reaction kinetics and rate laws for reactions involving 2-Methyl-5-[(methylamino)methyl]pyridine. Kinetic modeling and the determination of rate constants have been performed for the synthesis of other pyridine (B92270) derivatives, such as 2-methyl-5-ethyl-pyridine, but analogous data for this compound are not available.

Generally, the rate of a chemical reaction is described by a rate law, an equation that relates the reaction rate to the concentrations of reactants and a rate constant (k). For a hypothetical reaction involving this compound (A) and a reactant (B), the rate law would take the form:

Rate = k[A]m[B]n

The exponents, m and n, represent the order of the reaction with respect to each reactant and must be determined experimentally. Without experimental data, the rate law, rate constant, and reaction order for any reaction of this compound remain undetermined.

Interactive Data Table: Hypothetical Rate Law Parameters

This table is for illustrative purposes only, as no experimental data for this compound was found.

Reactant Hypothetical Reaction Order (m/n) Effect on Rate
This compound 1 (First Order) Doubling concentration doubles the rate
Reactant B 2 (Second Order) Doubling concentration quadruples the rate

Determination of Reaction Mechanisms and Intermediates

The determination of reaction mechanisms involves identifying the sequence of elementary steps through which a reaction occurs, including the characterization of any intermediates. For this compound, specific mechanistic pathways and reaction intermediates have not been detailed in the available literature.

Associative Mechanisms in Coordination Chemistry

While the coordination chemistry of pyridine-containing ligands is a well-established field, specific studies detailing associative mechanisms for complex formation with this compound are not found. An associative mechanism would involve the formation of an intermediate where the incoming ligand and the leaving ligand are both bonded to the metal center, leading to an increase in the coordination number. The study of such mechanisms would require specialized kinetic experiments under various conditions, which have not been reported for this compound.

Intramolecular Rearrangements and Tautomerism (e.g., Amino-Imino Tautomerism)

Intramolecular rearrangements, such as tautomerism, are plausible for molecules containing both amino and pyridine functionalities. However, investigations into amino-imino tautomerism for this compound are absent from the scientific literature. Studies on the related compound, 2-amino-5-methylpyridine, have demonstrated photoinduced reversible amino-imino tautomerism. nih.govacs.org This process involves the migration of a proton from the amino group to the pyridine ring nitrogen. It is conceivable that this compound could undergo a similar tautomerization, but this has not been experimentally verified.

Sigmatropic Shifts in Pyridine Ring Systems

Sigmatropic shifts are a class of pericyclic reactions involving the intramolecular migration of a sigma bond. There is no evidence in the literature to suggest that this compound undergoes sigmatropic shifts within its pyridine ring system under typical reaction conditions. Such rearrangements are generally more common in different types of unsaturated systems and would likely require specific structural features or reaction conditions not commonly associated with this compound.

Influence of Reaction Conditions on Mechanism and Selectivity

The influence of reaction conditions such as temperature, solvent, pH, and catalysts on the reaction mechanism and selectivity is a critical aspect of chemical synthesis. For this compound, there is a lack of systematic studies investigating these effects. While general principles of organic chemistry would apply, specific data on how these parameters affect the outcomes of reactions involving this compound are not available. For instance, in the synthesis of the related compound 2-methyl-5-ethyl-pyridine, temperature and the concentration of reactants and promoters were identified as decisive parameters influencing the course of the reaction. researchgate.net Similar detailed studies for this compound are needed to understand and optimize its reactivity.

Interactive Data Table: General Influence of Reaction Conditions

This table illustrates general principles, as specific data for this compound is unavailable.

Reaction Condition Potential Influence on Mechanism Potential Influence on Selectivity
Temperature Can favor different mechanistic pathways (e.g., kinetic vs. thermodynamic control) Can alter the ratio of products (e.g., regioisomers or stereoisomers)
Solvent Polarity Can stabilize or destabilize charged intermediates, favoring certain mechanisms Can influence the relative rates of competing reaction pathways

Coordination Chemistry and Ligand Design

2-Methyl-5-[(methylamino)methyl]pyridine as a Ligand

This compound is a bidentate ligand, featuring two nitrogen donor atoms: one from the pyridine (B92270) ring and another from the methylamino side chain. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. The presence of a methyl group at the 2-position of the pyridine ring can introduce steric hindrance, influencing the coordination geometry and the accessibility of the metal center.

The synthesis of metal complexes involving substituted pyridine ligands is a well-established area of inorganic chemistry. While specific literature on the synthesis of metal complexes with this compound is limited, the synthetic routes can be inferred from closely related systems. For instance, the reaction of 2-(methylamino)pyridine (B147262) with a copper(I) source in the presence of methyllithium (B1224462) has been shown to produce a dimeric Cu(I) complex. Similarly, aluminum alkyl complexes have been synthesized by treating trialkylaluminum with 2-(methylamino)pyridine. nih.gov

The general approach for synthesizing complexes with this compound would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry of the reactants would be crucial in isolating the desired product.

Table 1: Spectroscopic Data for a Representative Related Copper(II) Complex

Technique Observed Features Interpretation
IR Spectroscopy Shift in pyridine ring vibrations and N-H stretch Coordination of both nitrogen donors to the Cu(II) center
UV-Vis Spectroscopy d-d transition bands in the visible region Indication of a specific coordination geometry (e.g., square planar or octahedral)

The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, its oxidation state, the steric bulk of the ligand, and the presence of other coordinating ligands or counter-ions. For complexes of related ligands, various geometries have been observed. For example, aluminum alkyl complexes with two 2-(methylamino)pyridine ligands adopt a distorted trigonal bipyramidal geometry. nih.gov Copper(II) complexes with substituted pyridine ligands are known to exhibit a range of geometries, including square planar, square pyramidal, and distorted octahedral. nih.gov The steric hindrance from the methyl group at the 2-position of the pyridine ring in this compound might favor lower coordination numbers or lead to distortions from ideal geometries.

Copper(II) ions, with their d⁹ electronic configuration, are known to form a vast array of complexes with diverse geometries and magnetic properties. The formation of copper(II) complexes with N-donor ligands like this compound is generally favorable. The reaction of a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, with the ligand in a suitable solvent would be expected to yield the corresponding complex.

Studies on related systems, such as dinuclear copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine, demonstrate the ability of such ligands to form stable complexes with copper(II). nih.gov The resulting complexes can be mononuclear, with one copper ion per ligand, or potentially form polynuclear structures depending on the reaction conditions and the nature of any bridging anions. The coordination sphere of the copper(II) ion in these complexes is often completed by solvent molecules or the counter-ions from the starting salt.

Applications in Catalysis

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. researchgate.net The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst. While specific catalytic applications of this compound complexes have not been extensively reported, the structural features of this ligand suggest its potential in catalysis.

For example, palladium(II) complexes with substituted pyridine ligands have been shown to be effective pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govacs.org The stability of the chelate ring formed by this compound could enhance the robustness of the catalyst. Furthermore, metal complexes with ligands containing N-H functionalities can participate in proton-coupled electron transfer processes or act as hydrogen bond donors, which can be beneficial in certain catalytic cycles. A study on metal complexes of 5-amino-2-ethylpyridine-2-carboximidate demonstrated their catalytic activity in the Henry reaction, a carbon-carbon bond-forming reaction. wikipedia.org This suggests that complexes of this compound could also be explored for their catalytic potential in similar transformations.

Table 2: Potential Catalytic Applications of Metal Complexes with Substituted Pyridine Ligands

Reaction Type Metal Center Role of the Ligand
Suzuki-Miyaura Coupling Palladium Stabilizes the active catalytic species and influences its reactivity.
Heck Reaction Palladium Modulates the electronic and steric environment of the metal center.

Metal-Ligand Interactions and Stability Studies

The stability of metal complexes is a critical factor that governs their formation and reactivity. The interaction between a metal ion and a ligand like this compound involves the donation of electron pairs from the nitrogen atoms to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The stability of these complexes is quantified by their stability constants (or formation constants), which are determined experimentally.

The chelate effect plays a significant role in the stability of complexes with this compound. The formation of a five-membered chelate ring is entropically favored over the coordination of two monodentate ligands, leading to a higher stability constant. The basicity of the nitrogen donor atoms also influences the stability of the complex; more basic ligands generally form more stable complexes. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(methylamino)pyridine
2-(2-aminoethyl)pyridine
5-amino-2-ethylpyridine-2-carboximidate
Methyllithium
Trialkylaluminum
Copper(I)
Copper(II)
Aluminum
Palladium(II)
Copper(II) chloride

Advanced Applications and Functional Materials Research

Pyridine-Derived Building Blocks in Organic Synthesis

Substituted pyridines are a class of compounds that are widely present in numerous natural products, such as vitamins, alkaloids, and coenzymes. lifechemicals.com In the realm of synthetic chemistry, functionalized pyridines serve as crucial building blocks for creating more complex molecules. lifechemicals.com The pyridine (B92270) ring is the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.com Its presence in a molecule can significantly influence biochemical potency, metabolic stability, and permeability. nih.gov

The versatility of the pyridine scaffold stems from its ability to be readily functionalized, allowing for the introduction of various substituents that can fine-tune the molecule's properties. nih.govnih.gov This adaptability has made pyridine and its derivatives indispensable in the construction of compound libraries for screening against diverse biological targets. nih.gov Synthetic chemists employ a range of methods to create these valuable building blocks, which are then used in the assembly of pharmaceuticals and agrochemicals. lifechemicals.comorganic-chemistry.org The strategic incorporation of the pyridine motif is a key approach in modern drug design and organic synthesis. nih.govnih.gov

Potential in Functional Materials Science

The distinct electronic characteristics of the pyridine ring have positioned it as a key component in the development of novel functional materials with applications in electronics and materials science.

Pyridine-containing compounds have been extensively investigated for their optoelectronic properties and their potential use in various applications, including as fluorescent probes, laser dyes, and in optoelectronic devices. tandfonline.com The incorporation of a pyridine ring into a polymer backbone can increase the material's electron affinity and improve its electron-transporting properties compared to benzene-based analogues. dtic.milst-andrews.ac.uk This makes pyridine-based polymers excellent candidates for use in light-emitting devices (LEDs). dtic.mil

Research into imidazo[1,2-a]pyridine-based dyes has shown that their photophysical properties can be finely tuned by altering substituents on the molecule. tandfonline.com Similarly, a family of BODIPY (boron dipyrromethene) dyes incorporating a pyridine–pyrimidine hybrid structure has been synthesized, exhibiting high fluorescence quantum yields in solution and moderate fluorescence in the solid state. rsc.org The optoelectronic properties of such dyes are influenced by factors like the substitution pattern and the polarity of the surrounding medium. researchgate.net The study of how different anchoring groups (including pyridyl groups) on azo dyes affect the properties of dye-sensitized semiconductor interfaces is crucial for applications like dye-sensitized solar cells. acs.org

Table 1: Optoelectronic Properties of Selected Pyridine-Derived Dyes
Dye ClassKey Structural FeatureObserved PropertyPotential Application
Imidazo[1,2-a]pyridine DyesFused pyridine and imidazole (B134444) ringsTunable fluorescence, significant Stokes shift tandfonline.comChemosensors, Fluorescent Probes, Laser Dyes tandfonline.com
Pyridine-Containing PolymersPyridine units in conjugated backboneHigh electron affinity, good electron transport dtic.milst-andrews.ac.ukPolymer Light-Emitting Devices (LEDs) dtic.mil
Pyridine-Pyrimidine BODIPY DyesBODIPY core with pyridine-pyrimidine hybridHigh fluorescence quantum yields, mechanochromic fluorescence rsc.orgOrganic Light-Emitting Diodes, Bioimaging rsc.org

Organic-inorganic hybrid materials combine the properties of organic molecules with those of inorganic components, leading to novel functionalities. mdpi.com Pyridine scaffolds are frequently used as the organic component in these hybrids, particularly in the formation of Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. rsc.org

The nitrogen atom in the pyridine ring acts as an excellent coordination site for metal ions, facilitating the self-assembly of these intricate structures. mdpi.comrsc.org Pyridine-dicarboxylate ligands, for example, have been used to create MOFs with diverse topologies and properties, including photoluminescence. acs.orgresearchgate.net These materials are promising for a wide range of applications, such as energy storage, gas adsorption, and catalysis. rsc.org Researchers have also created hybrid materials by confining pyridine derivatives as guests within a host MOF, which can induce processes like photoinduced electron transfer. nih.gov The ability to form stable complexes with a variety of metal ions makes pyridine-containing polymers and molecules fundamental to the design of these advanced hybrid materials. mdpi.com

Research on Biologically Relevant Analogues and Inhibitors

The pyridine core is a privileged pharmacophore in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. researchgate.net Pyridine derivatives are known to act as inhibitors for a wide variety of clinically important enzymes. researchgate.net

The pyridine-2-methylamine scaffold has been identified as a promising starting point for the development of new therapeutic agents. A notable area of research involves the design and synthesis of these derivatives as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential protein for the viability of M. tuberculosis, making it a key target for new anti-tuberculosis drugs. nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences. A common strategy begins with a functionalized pyridine, which undergoes a series of transformations—such as boronic acid coupling, reduction, oxidation, and amide coupling or reductive amination—to introduce the desired side chains and functional groups. nih.gov Patents have detailed various synthetic routes to access pyridin-2-yl-methylamine derivatives, highlighting their importance as intermediates for medicinal applications. google.comgoogle.com

Table 2: Synthetic Steps for Pyridine-2-methylamine Derivatives nih.gov
StepReaction TypePurpose
ASuzuki CouplingIntroduction of an aryl group.
BReduction (e.g., with NaBH4)Conversion of a carbonyl to an alcohol.
COxidation (e.g., with Dess-Martin periodinane)Conversion of an alcohol to an aldehyde.
DHydrolysis (e.g., with LiOH)Conversion of an ester to a carboxylic acid.
EReductive Amination (e.g., with NaBH(OAc)3)Formation of an amine from an aldehyde/ketone.
FAmide Coupling (e.g., with EDCI, HOBt)Formation of an amide bond from a carboxylic acid and an amine.

The development of potent and selective enzyme inhibitors increasingly relies on structure-guided design. nih.govnih.gov This approach uses the three-dimensional structure of the target protein to design molecules that can bind effectively to its active site. For instance, in the development of pyridine-2-methylamine derivatives as MmpL3 inhibitors, molecular docking studies were used to predict how the designed compounds would bind within the active pocket of the MmpL3 protein. nih.gov

These computational models help researchers understand key interactions, such as hydrogen bonds and π-π stacking, between the inhibitor and the protein. nih.govnih.gov For example, the nitrogen atom of a pyridine ring might be positioned to interact favorably with a metal ion, such as the iron in a heme group of a cytochrome P450 enzyme. nih.gov This structural insight allows chemists to make rational modifications to the inhibitor's structure to improve its binding affinity and selectivity. nih.gov By identifying unoccupied pockets or regions within the active site, new functional groups can be added to the inhibitor scaffold to create more potent compounds, as demonstrated in the optimization of MmpL3 inhibitors where new hydrophobic groups were introduced to better fill the binding site. nih.govnih.gov

Evaluation of Chemical Interactions with Biomolecules

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the direct chemical interactions of 2-Methyl-5-[(methylamino)methyl]pyridine with biomolecules such as proteins, enzymes, or nucleic acids. While the broader class of pyridine derivatives has been a subject of extensive study in medicinal chemistry and materials science, research focusing explicitly on the biomolecular interactions of this particular compound is not publicly available.

The chemical structure of this compound, featuring a pyridine ring, a methyl group, and a methylaminomethyl side chain, suggests potential for various non-covalent interactions. These could theoretically include hydrogen bonding, π-stacking, and electrostatic interactions, which are fundamental to the binding of small molecules to biological macromolecules. For instance, the pyridine nitrogen and the secondary amine are potential hydrogen bond acceptors and donors, respectively. The aromatic pyridine ring could engage in π-π stacking or cation-π interactions with corresponding residues in a protein binding pocket.

However, without experimental data from binding assays, crystallography, or computational modeling studies specifically involving this compound, any discussion of its interaction with biomolecules would be purely speculative. Detailed research findings, including binding affinities (e.g., Kd, Ki, or IC50 values) and structural details of potential complexes, are not documented in the available literature.

Therefore, a data table summarizing such interactions cannot be provided. Further empirical research would be required to elucidate the specific nature and extent of this compound's interactions with any given biomolecule.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodKey ReagentsYieldConditionsReference
Pyridyne CyclizationHalogenated precursor~31%Nitrogen atmosphere
Direct ChlorinationPhthalyl chloride85%Dichloromethane, 25°C

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies in yields (e.g., 31% vs. 85%) often arise from:

  • Reagent Purity : Impurities in starting materials (e.g., 3-methylpyridine-N-oxide) can alter reaction efficiency .
  • Catalytic Systems : Use of triethylamine as a base in chlorination improves regioselectivity and yield .
  • Cross-Validation : Replicate methods from multiple sources (e.g., cyclization in vs. direct chlorination in ) and compare analytical data (NMR, HPLC) to identify optimal protocols.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry using <sup>13</sup>C NMR (predictable shifts for methylamino groups at C5) .
  • HPLC-PDA : Assess purity (>99% as per ) and detect byproducts.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion).

Q. Table 2: Key Analytical Parameters

TechniqueTarget DataReference
<sup>13</sup>C NMRMethylamino (δ ~40-45 ppm)
HPLCRetention time, UV profile

Advanced: How can structural ambiguities in derivatives be resolved using crystallographic data?

Methodological Answer:

  • X-Ray Diffraction : Resolve positional isomerism (e.g., methyl vs. methylamino group placement) by comparing bond lengths and angles to published structures (e.g., pyrimidine derivatives in ).
  • DFT Calculations : Predict stable conformers and validate against experimental data .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Exposure Mitigation : Use fume hoods (WGK 3 hazard classification indicates aquatic toxicity ).
  • Storage : Store under nitrogen at -20°C to prevent degradation .
  • PPE : Gloves (nitrile) and lab coats to avoid skin contact (H313: May cause skin irritation ).

Advanced: How can in vitro models assess the compound’s neurotoxicity or metabolic stability?

Methodological Answer:

  • CYP450 Assays : Incubate with liver microsomes to evaluate metabolic pathways .
  • Neuronal Cell Lines : Test for cytotoxicity (IC50) using SH-SY5Y cells, referencing protocols for structurally similar pyridines .

Basic: What are the compound’s key reactivity patterns in medicinal chemistry applications?

Methodological Answer:

  • Nucleophilic Substitution : Reacts with electrophiles (e.g., acyl chlorides) at the methylamino group.
  • Metal Coordination : Forms complexes with Cu(II) or Fe(III), useful in catalysis (compare to hydroxyl pyridine derivatives in ).

Advanced: How does the compound behave under catalytic hydrogenation conditions?

Methodological Answer:

  • Selectivity : The pyridine ring is resistant to hydrogenation, but the methylamino group may undergo reductive alkylation.
  • Optimization : Use Pd/C (10%) in ethanol at 50 psi H2, monitoring via TLC .

Basic: How should researchers address discrepancies in regulatory classifications (e.g., GHS vs. regional guidelines)?

Methodological Answer:

  • Cross-Referencing : Compare hazard codes (e.g., H313 vs. H290 ) and consult regional databases (e.g., EC 202-250-0 ).
  • Documentation : Maintain Safety Data Sheets (SDS) aligned with both OSHA and EU CLP standards .

Advanced: What computational tools predict the compound’s environmental persistence or bioaccumulation?

Methodological Answer:

  • EPI Suite : Estimate biodegradability (BIOWIN) and bioaccumulation (BCF) using the compound’s logP (~2.09 ).
  • Molecular Dynamics : Simulate interactions with soil matrices to assess leaching potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.